N-(4-methoxyphenyl)ethanesulfonamide
Description
N-(4-Methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group attached to an ethanesulfonamide backbone. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to its electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27g/mol |
IUPAC Name |
N-(4-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-4-6-9(13-2)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
JCUSJGYOSCIGCV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
(a) Substituent Variations
- (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethenesulfonamide (6i) Key Features: Incorporates an ethene linkage and a 2′,4′,6′-trimethoxyphenyl group. The ethene group introduces conjugation, altering electronic properties . Physical Data: Melting point = 176–178°C; yield = 56% .
- N-(4-Methoxyphenyl)-N-[3-(3-Nitrophenyl)-isoxazolin-5-ylmethyl]-ethanesulfonamide (3n) Key Features: Contains a nitro (-NO₂) group and an isoxazoline ring. Impact: The nitro group increases electrophilicity and reactivity, while the isoxazoline moiety introduces steric bulk and hydrogen-bonding capacity. Physical Data: Melting point = 136–138°C; synthesized via ultrasound-assisted multicomponent reactions .
(b) Backbone Modifications
- 2-(4-Aminophenyl)-N-Methylethanesulfonamide Key Features: Replaces the methoxy group with an amino (-NH₂) group and introduces an N-methyl substitution.
- N-(4-Amino-3-methoxyphenyl)methanesulfonamide Key Features: Combines amino and methoxy groups on the phenyl ring with a methanesulfonamide backbone.
Physicochemical Properties
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